molecular formula C20H17ClF2IN3O3S B11103027 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate

Cat. No.: B11103027
M. Wt: 579.8 g/mol
InChI Key: KNNQBDQWPUNFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core and the subsequent attachment of the iodophenyl and chloro(difluoro)methoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C20H17ClF2IN3O3S

Molecular Weight

579.8 g/mol

IUPAC Name

[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-[chloro(difluoro)methoxy]phenyl]-N'-ethylcarbamimidothioate

InChI

InChI=1S/C20H17ClF2IN3O3S/c1-2-25-19(26-13-5-9-15(10-6-13)30-20(21,22)23)31-16-11-17(28)27(18(16)29)14-7-3-12(24)4-8-14/h3-10,16H,2,11H2,1H3,(H,25,26)

InChI Key

KNNQBDQWPUNFQK-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.